5,7-diethyl 2-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-dimethyl-6-oxo-2H,6H-cyclohepta[c]pyrrole-5,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-diethyl 2-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-dimethyl-6-oxo-2H,6H-cyclohepta[c]pyrrole-5,7-dicarboxylate is a complex organic compound that features a pyrrole ring system Pyrrole derivatives are known for their diverse biological activities and are found in many natural products
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include a similar pyrrole ring, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is synthesized via a knorr’s reaction and the production of diethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate . The Paal-Knorr Pyrrole Synthesis, a common method for synthesizing pyrrole derivatives, involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia .
Biochemical Pathways
Compounds with a similar pyrrole ring have been found to impact a variety of biological pathways, contributing to their diverse biological activities .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate involves several steps. One common method starts with the preparation of a 1,4-thiazine precursor, which undergoes a base-induced ring contraction to form the desired pyrrole derivative . The reaction conditions typically involve the use of ethyl bromopyruvate and cysteine ethyl ester hydrochloride, followed by oxidation and hydrolysis steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5,7-diethyl 2-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-dimethyl-6-oxo-2H,6H-cyclohepta[c]pyrrole-5,7-dicarboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the difluoromethylsulfanyl group, using reagents like alkyl halides.
Hydrolysis: Ester groups in the compound can be hydrolyzed under basic conditions to form carboxylic acids.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Biology: The compound’s derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives, such as diethyl pyrrole-2,5-dicarboxylate and pyrrolopyrazine derivatives . These compounds share the pyrrole ring system but differ in their substituents and overall structure. 5,7-diethyl 2-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-dimethyl-6-oxo-2H,6H-cyclohepta[c]pyrrole-5,7-dicarboxylate is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2NO5S/c1-5-31-22(29)19-11-17-13(3)27(15-7-9-16(10-8-15)33-24(25)26)14(4)18(17)12-20(21(19)28)23(30)32-6-2/h7-12,24H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNIUZFOUOOYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C3=CC=C(C=C3)SC(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.